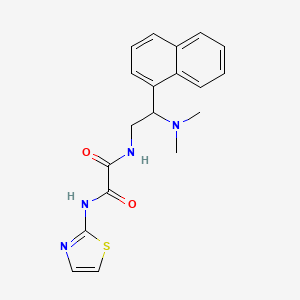
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide, also known as DNTX, is a small molecule compound that has been widely used in scientific research. It is a potent inhibitor of protein-protein interactions and has shown promising results in various biochemical and physiological studies.
作用機序
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide inhibits protein-protein interactions by binding to the interface between the two proteins, preventing their interaction. N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has a unique structure that allows it to bind to a wide range of protein-protein interfaces, making it a potent inhibitor of protein-protein interactions.
Biochemical and Physiological Effects:
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has also been shown to reduce the levels of amyloid beta peptide in the brain, leading to the prevention of Alzheimer's disease. Additionally, N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has been shown to inhibit the replication of the Zika virus, leading to the prevention of Zika virus infection.
実験室実験の利点と制限
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions, making it a valuable tool for studying protein-protein interactions. N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is also easy to synthesize, and the yield of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is high. However, N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has some limitations for lab experiments. It is not water-soluble, which can make it challenging to use in some experiments. Additionally, N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are several future directions for the study of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide. One potential direction is the study of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide in vivo to determine its potential as a therapeutic agent. Another potential direction is the study of the structure-activity relationship of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide to improve its potency and selectivity. Additionally, the study of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide in combination with other therapeutic agents may lead to the development of novel therapeutic strategies. Overall, the study of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has the potential to lead to significant advances in the treatment of various diseases.
Conclusion:
In conclusion, N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide, or N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide, is a potent inhibitor of protein-protein interactions that has shown promising results in various scientific research studies. Its synthesis method is simple and efficient, and it has several advantages for lab experiments. However, it also has some limitations, and further studies are needed to determine its potential as a therapeutic agent. Overall, the study of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has the potential to lead to significant advances in the treatment of various diseases.
合成法
The synthesis of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide involves the reaction of 2-(dimethylamino)ethylamine with 2-bromo-1-naphthaldehyde, followed by the reaction of the resulting imine with thiazole-2-carboxylic acid hydrazide. The final step involves the reaction of the resulting hydrazide with oxalyl chloride to yield N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide. The overall synthesis method is simple and efficient, and the yield of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is high.
科学的研究の応用
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has been widely used in scientific research as a potent inhibitor of protein-protein interactions. It has shown promising results in various studies, including cancer research, neurodegenerative diseases, and infectious diseases. N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has been shown to inhibit the interaction between MDM2 and p53, leading to the activation of the p53 pathway, which is a critical tumor suppressor pathway. N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has also been shown to inhibit the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. Additionally, N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has been shown to inhibit the replication of the Zika virus, which is a significant public health concern.
特性
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-23(2)16(15-9-5-7-13-6-3-4-8-14(13)15)12-21-17(24)18(25)22-19-20-10-11-26-19/h3-11,16H,12H2,1-2H3,(H,21,24)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHQUWQHSSRECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=NC=CS1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

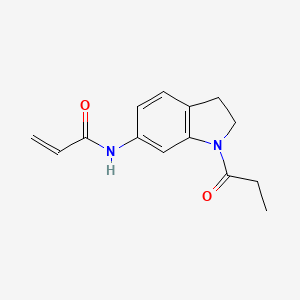
amino]butanoic acid](/img/structure/B2786114.png)
![Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate](/img/structure/B2786117.png)
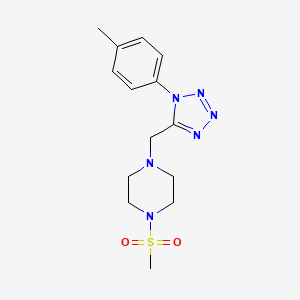
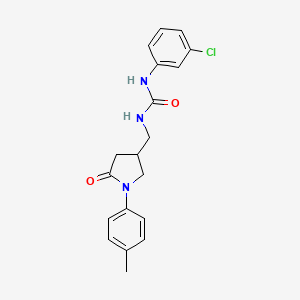

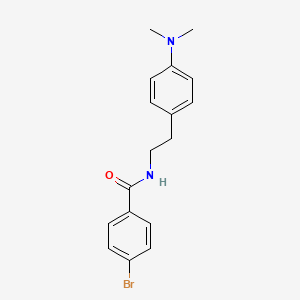
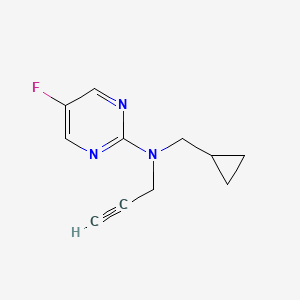
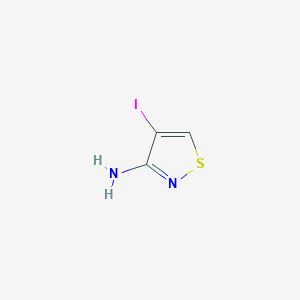
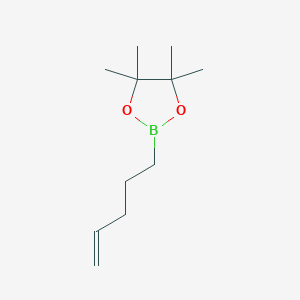
![8,10-dichloro-3-(3,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2786130.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2786133.png)
![3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2786134.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2786135.png)